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molecular formula C10H12Cl2N2O2 B592120 tert-Butyl (2,6-dichloropyridin-4-yl)carbamate CAS No. 501907-61-5

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

Cat. No. B592120
M. Wt: 263.118
InChI Key: DEEVITBIJFESEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552022B2

Procedure details

tert-butyl (2,6-dichloropyridin-4-yl)carbamate (460 mg, 1.75 mmol) from Step 1 of this example, ferric acetylacetonate (309 mg, 0.87 mmol) was added in THF:NMP (1:1, 17.4 mL), methyl magnesium bromide (3 mL [3M], 8.9 mmol) was added drop-wise and stirred for 15 min. The reaction was quenched with ice-cold ammonia chloride saturated solution (100 mL), extracted with ethyl acetate (100 mL), second wash with brine (50 mL). The organic phase was dried by magnesium sulfate and filtered through silica gel (1 inch deep), concentrated and purified by column chromatography through a 50 gram Biotage SNAP KP-Sil™ silica gel cartridge eluting with 10% ethyl acetate/hexanes to give the title compounds as a white solid.
Quantity
460 mg
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetylacetonate
Quantity
309 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
THF NMP
Quantity
17.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[C:4]([Cl:16])[N:3]=1.[CH3:17][Mg]Br>C1COCC1.CN1C(=O)CCC1>[Cl:16][C:4]1[CH:5]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:7]=[C:2]([CH3:17])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
ClC1=NC(=CC(=C1)NC(OC(C)(C)C)=O)Cl
Step Two
Name
ferric acetylacetonate
Quantity
309 mg
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C[Mg]Br
Step Four
Name
THF NMP
Quantity
17.4 mL
Type
solvent
Smiles
C1CCOC1.CN1CCCC1=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice-cold ammonia chloride saturated solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
second wash with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried by magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (1 inch deep)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography through a 50 gram Biotage SNAP KP-Sil™ silica gel cartridge
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)NC(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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